Cas no 41052-26-0 (2-Bromo-5-nitrobenzamide)

2-Bromo-5-nitrobenzamide is a brominated nitro-substituted benzamide derivative, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 2-position and a nitro group at the 5-position—make it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry and agrochemical applications. The compound’s reactivity allows for further functionalization, enabling the development of targeted compounds with potential biological activity. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. This compound is particularly valuable in the study of nitroaromatic and halogenated frameworks, offering researchers a precise tool for structure-activity relationship investigations.
2-Bromo-5-nitrobenzamide structure
2-Bromo-5-nitrobenzamide structure
Product name:2-Bromo-5-nitrobenzamide
CAS No:41052-26-0
MF:C7H5N2O3Br
MW:245.0302
MDL:MFCD01320498
CID:1090373
PubChem ID:11459217

2-Bromo-5-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-nitrobenzamide
    • SCHEMBL4638377
    • CS-D1281
    • MFCD01320498
    • SB77293
    • 41052-26-0
    • STK498001
    • DTXSID10466577
    • AS-42104
    • A873160
    • 2-bromo-5-nitro-benzamide
    • AKOS000283213
    • MDL: MFCD01320498
    • Inchi: InChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
    • InChI Key: KQSFFJRDGVAPPI-UHFFFAOYSA-N
    • SMILES: O=[N+]([O-])C1=CC(C(N)=O)=C(Br)C=C1

Computed Properties

  • Exact Mass: 243.94835g/mol
  • Monoisotopic Mass: 243.94835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.9Ų

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 316.2±27.0 °C at 760 mmHg
  • Flash Point: 145.0±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Bromo-5-nitrobenzamide Security Information

2-Bromo-5-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB448691-5 g
2-Bromo-5-nitro-benzamide
41052-26-0
5g
€871.50 2022-08-31
Chemenu
CM183970-5g
2-Bromo-5-nitrobenzamide
41052-26-0 95%
5g
$467 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050209-10g
2-Bromo-5-nitrobenzamide
41052-26-0 98%
10g
¥9806 2023-04-14
abcr
AB448691-1g
2-Bromo-5-nitro-benzamide; .
41052-26-0
1g
€339.50 2024-08-03
abcr
AB448691-5g
2-Bromo-5-nitro-benzamide; .
41052-26-0
5g
€934.50 2024-08-03
A2B Chem LLC
AD30752-25g
2-Bromo-5-nitrobenzamide
41052-26-0 98%
25g
$2127.00 2023-12-30
A2B Chem LLC
AD30752-5g
2-Bromo-5-nitrobenzamide
41052-26-0 98%
5g
$689.00 2023-12-30
1PlusChem
1P0073TS-1g
2-Bromo-5-nitrobenzamide
41052-26-0 98%
1g
$263.00 2025-02-21
1PlusChem
1P0073TS-25g
2-Bromo-5-nitrobenzamide
41052-26-0 98%
25g
$2329.00 2025-02-21
Crysdot LLC
CD12073805-25g
2-Bromo-5-nitrobenzamide
41052-26-0 95+%
25g
$1539 2024-07-24

2-Bromo-5-nitrobenzamide Related Literature

Additional information on 2-Bromo-5-nitrobenzamide

Introduction to 2-Bromo-5-Nitrobenzamide (CAS No. 41052-26-0)

2-Bromo-5-nitrobenzamide (CAS No. 41052-26-0) is a versatile organic compound with significant applications in various fields of chemistry, particularly in pharmaceuticals and materials science. This compound is characterized by its bromine and nitro substituents on the benzene ring, which confer unique electronic properties and reactivity. The presence of the amide group further enhances its functional versatility, making it a valuable intermediate in the synthesis of complex molecules.

The structure of 2-bromo-5-nitrobenzamide consists of a benzene ring with a bromine atom at position 2 and a nitro group at position 5. The amide group is attached to the benzene ring, forming a conjugated system that influences the compound's electronic properties. This conjugation plays a crucial role in its reactivity and stability, making it an ideal candidate for various chemical transformations.

Recent studies have highlighted the potential of 2-bromo-5-nitrobenzamide in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are key players in cancer signaling pathways. The bromine substituent facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups that can modulate biological activity.

In addition to its pharmaceutical applications, 2-bromo-5-nitrobenzamide has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for use in advanced electronics and energy storage devices.

The synthesis of 2-bromo-5-nitrobenzamide typically involves multi-step processes that require precise control over reaction conditions. Common methods include bromination of nitrobenzamide derivatives followed by purification to ensure high purity levels. The compound's stability under various reaction conditions makes it suitable for large-scale production, although careful handling is necessary to maintain product quality.

From an environmental perspective, understanding the degradation pathways of 2-bromo-5-nitrobenzamide is crucial for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and evaluating the compound's persistence in different environmental matrices. These studies aim to provide insights into sustainable practices for handling and disposing of this compound.

In conclusion, 2-bromo-5-nitrobenzamide (CAS No. 41052-26-0) is a multifaceted compound with wide-ranging applications across chemistry and related disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of new drugs and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41052-26-0)2-Bromo-5-nitrobenzamide
A873160
Purity:99%
Quantity:5g
Price ($):396.0